3-Bromo-2-methyl-2-propen-1-OL
Overview
Description
3-Bromo-2-methyl-2-propen-1-ol is an organic compound with the molecular formula C4H7BrO. It is a brominated alcohol that is used as an intermediate in organic synthesis. The compound is characterized by the presence of a bromine atom attached to a propenyl group, which is further substituted with a hydroxyl group and a methyl group. This unique structure imparts specific reactivity patterns to the compound, making it valuable in various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Bromo-2-methyl-2-propen-1-ol can be synthesized through several methods. One common approach involves the bromination of 2-methyl-2-propen-1-ol using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide. The reaction is typically carried out in an inert solvent such as carbon tetrachloride or chloroform under reflux conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques like distillation and crystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2-methyl-2-propen-1-ol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide ions, amines, or thiols, leading to the formation of different functionalized derivatives.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding carbonyl compounds such as aldehydes or ketones using oxidizing agents like pyridinium chlorochromate (PCC) or potassium permanganate.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes. For example, treatment with a strong base like sodium hydroxide can result in the formation of 2-methyl-2-propen-1-ol.
Common Reagents and Conditions
N-Bromosuccinimide (NBS): Used for bromination reactions.
Pyridinium Chlorochromate (PCC): Used for oxidation reactions.
Sodium Hydroxide: Used for elimination reactions.
Major Products Formed
Substitution Products: Functionalized derivatives with different nucleophiles.
Oxidation Products: Aldehydes or ketones.
Elimination Products: Alkenes such as 2-methyl-2-propen-1-ol.
Scientific Research Applications
3-Bromo-2-methyl-2-propen-1-ol is utilized in various scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of new drug candidates, particularly those targeting specific enzymes or receptors.
Material Science: It is employed in the synthesis of polymers and other advanced materials with unique properties.
Biological Studies: The compound is used in biochemical assays to study enzyme kinetics and inhibition.
Mechanism of Action
The mechanism of action of 3-bromo-2-methyl-2-propen-1-ol depends on the specific reaction it undergoes. In substitution reactions, the bromine atom is replaced by a nucleophile through a bimolecular nucleophilic substitution (SN2) mechanism. In oxidation reactions, the hydroxyl group is converted to a carbonyl group through the transfer of electrons to the oxidizing agent. In elimination reactions, the compound undergoes deprotonation to form an alkene through an E2 mechanism.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-2-propen-1-ol: Similar structure but lacks the methyl group.
2-Methyl-1-propanol: Similar structure but lacks the bromine atom.
3-Phenyl-2-propyn-1-ol: Similar structure but contains a phenyl group instead of a bromine atom.
Uniqueness
3-Bromo-2-methyl-2-propen-1-ol is unique due to the presence of both a bromine atom and a hydroxyl group on a propenyl backbone. This combination of functional groups allows for diverse reactivity and makes the compound a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
(E)-3-bromo-2-methylprop-2-en-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7BrO/c1-4(2-5)3-6/h2,6H,3H2,1H3/b4-2+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFZCSFMDONRPQB-DUXPYHPUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CBr)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\Br)/CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89089-31-6 | |
Record name | NSC148283 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=148283 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-BROMO-2-METHYL-2-PROPEN-1-OL | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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